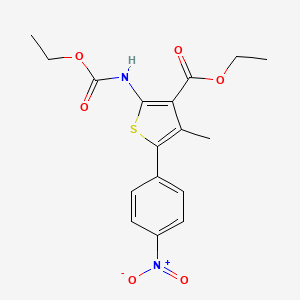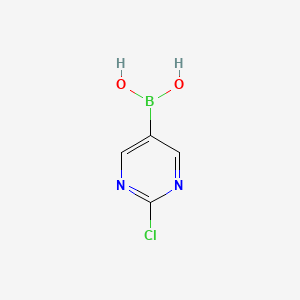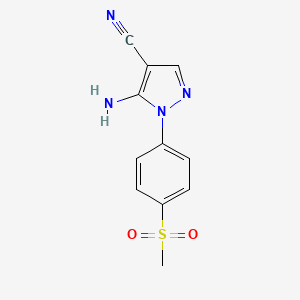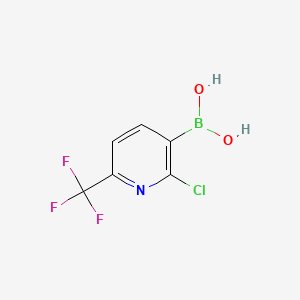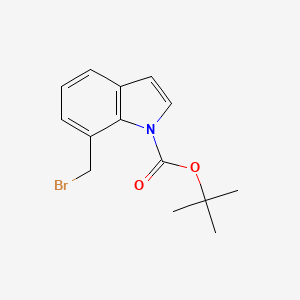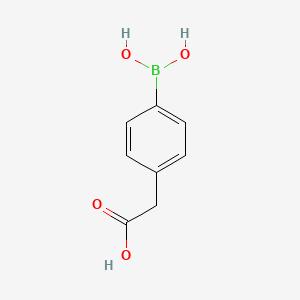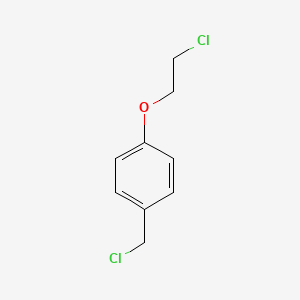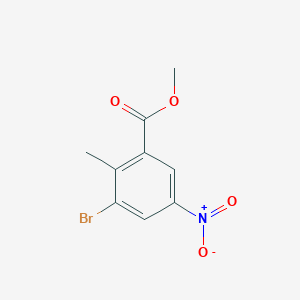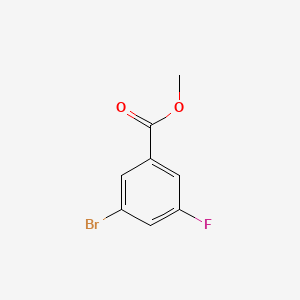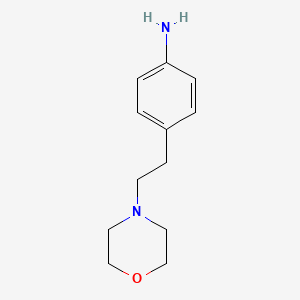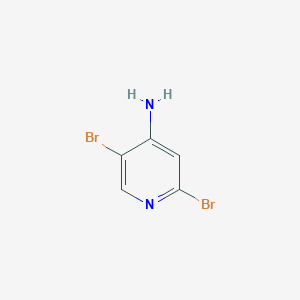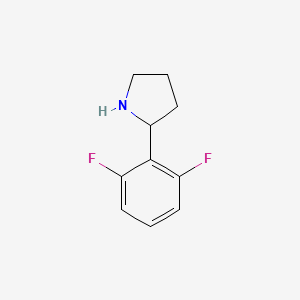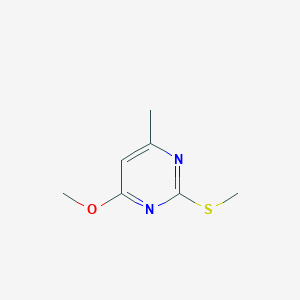
1-Chloroisoquinoline-5-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of isoquinoline, a heterocyclic compound that is widely used in medicinal chemistry. The synthesis of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a complex process that involves several steps.
Applications De Recherche Scientifique
Cancer Treatment Enhancement
1-Chloroisoquinoline-5-carboxylic acid hydrochloride and its derivatives, as part of the broader class of chloroquine (CQ) compounds, have been researched for their potential in enhancing the efficacy of cancer treatment. These compounds are known for inhibiting lysosomal acidification, thereby preventing autophagy—a process cancer cells can exploit for survival under treatment stress. In a study, it was shown that CQ, when combined with chemotherapeutic drugs or radiation, enhances tumor cell killing. This sensitization effect of CQ was observed to occur independently of its autophagy inhibition, suggesting its utility in cancer treatment could extend beyond its known mechanism of action (Maycotte et al., 2012).
Mass Spectrometry in Drug Development
The structural elucidation and characterization of isoquinoline derivatives, including 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, have been advanced through mass spectrometric techniques. This is particularly relevant in the study of compounds with potential as prolylhydroxylase inhibitor drug candidates. Mass spectrometry aids in the analysis of gas-phase reactions of substituted isoquinolines, facilitating the understanding of their behavior and potential applications in drug development (Thevis et al., 2008).
Antimicrobial and Antitubercular Applications
Research into the antimicrobial and antitubercular applications of isoquinoline derivatives has led to the development of novel compounds with significant activity. For example, 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for their antitubercular activity. These compounds demonstrated promising results against M. tuberculosis, indicating their potential in treating tuberculosis with lower cytotoxicity profiles (Marvadi et al., 2020).
Neurotransmitter Receptor Antagonism
Compounds derived from 1-Chloroisoquinoline-5-carboxylic acid hydrochloride have also been evaluated for their role in neurotransmitter receptor antagonism. Specifically, derivatives have been studied for their in vitro antagonist activity at the glycine site on the NMDA receptor. This research contributes to the understanding of the conformational and stereochemical requirements necessary for the antagonism of the glycine site, providing insights into potential therapeutic applications for neurological conditions (Carling et al., 1992).
Photolabile Protecting Groups
The development of photolabile protecting groups for carboxylic acids based on derivatives of isoquinoline, such as 8-bromo-7-hydroxyquinoline, illustrates another scientific research application. These groups are designed to have a high sensitivity to multiphoton excitation, making them useful in the controlled release of bioactive molecules in response to light. Such advancements have implications for targeted drug delivery and the precise temporal control of drug activation within biological systems (Fedoryak et al., 2002).
Propriétés
Numéro CAS |
223671-54-3 |
|---|---|
Nom du produit |
1-Chloroisoquinoline-5-carboxylic acid hydrochloride |
Formule moléculaire |
C10H7Cl2NO2 |
Poids moléculaire |
244.07 g/mol |
Nom IUPAC |
1-chloroisoquinoline-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H6ClNO2.ClH/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9;/h1-5H,(H,13,14);1H |
Clé InChI |
APVMHUHJACMXQC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O.Cl |
SMILES canonique |
C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




